2‑Chloro‑4‑fluorophenyl Delivers Exceptional OTR/vaptin Selectivity Compared to 2,4‑Difluorophenyl
The direct head‑to‑head SAR study in ACS Med. Chem. Lett. (2019) evaluated a series of 3‑azabicyclo[3.1.0]hexane OTR antagonists that differ solely in the aryl halide pattern, all prepared from their corresponding α‑bromo phenylacetate building blocks. Compound 13 (derived from methyl 2‑bromo‑2‑(2‑chloro‑4‑fluorophenyl)acetate, the target intermediate) exhibited an hOTR IC₅₀ of 15 nM and an hV1AR IC₅₀ of 2885 nM, yielding a selectivity window of 192‑fold [1]. In contrast, the 2,4‑difluorophenyl analog (Compound 15) displayed an IC₅₀ of 9.3 nM at hOTR but only 44 nM at hV1AR, resulting in a selectivity window of just 4.7‑fold — a >40‑fold loss of over‑the‑counter selectivity [1]. The 2,3‑dichlorophenyl variant (Compound 23) exhibited an intermediate hOTR IC₅₀ of 30 nM and hV1AR of 3811 nM (127‑fold selectivity) [1]. Thus, the 2‑chloro‑4‑fluorophenyl group provides the highest selectivity of the series while maintaining sub‑20 nM potency, a balance that the 2,4‑difluoro pattern fails to achieve.
| Evidence Dimension | hOTR potency (IC₅₀) and selectivity ratio vs. hV1AR |
|---|---|
| Target Compound Data | SHR1653 (2‑Cl‑4‑F motif): hOTR IC₅₀ = 15 nM; hV1AR IC₅₀ = 2885 nM; selectivity ratio = 192 |
| Comparator Or Baseline | Compound 15 (2,4‑diF motif): hOTR IC₅₀ = 9.3 nM; hV1AR IC₅₀ = 44 nM; selectivity ratio = 4.7. Compound 23 (2,3‑diCl motif): hOTR IC₅₀ = 30 nM; hV1AR IC₅₀ = 3811 nM; selectivity ratio = 127 |
| Quantified Difference | 2‑Cl‑4‑F offers 192‑fold selectivity, 40.9× higher than 2,4‑diF (4.7‑fold) and 1.5× higher than 2,3‑diCl (127‑fold), while maintaining sub‑20 nM potency. |
| Conditions | hOTR and hV1AR radioligand‑binding assays; all data are mean values of ≥3 independent measurements [1]. |
Why This Matters
A >40‑fold selectivity gap between the 2‑chloro‑4‑fluorophenyl and 2,4‑difluorophenyl motifs means that a procurement decision for the wrong building block directly compromises target‑specific pharmacology, making the 2‑Cl‑4‑F intermediate mandatory for OTR‑selective clinical candidate synthesis.
- [1] Li, X. et al. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration. ACS Med. Chem. Lett. 2019, 10, 996–1001. View Source
